molecular formula C13H14O3 B14469491 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine CAS No. 65383-15-5

7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine

Cat. No.: B14469491
CAS No.: 65383-15-5
M. Wt: 218.25 g/mol
InChI Key: AASQAGZAZRQUFJ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine is a chemical compound with a unique structure that includes a pyrano and benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbut-3-yn-2-ol with trifluoroacetic anhydride in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous acetonitrile at low temperatures . This reaction leads to the formation of the desired pyrano ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine is unique due to its specific ring structure and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

65383-15-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

7,7-dimethyl-2,3-dihydropyrano[3,2-g][1,4]benzodioxine

InChI

InChI=1S/C13H14O3/c1-13(2)4-3-9-7-11-12(8-10(9)16-13)15-6-5-14-11/h3-4,7-8H,5-6H2,1-2H3

InChI Key

AASQAGZAZRQUFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OCCO3)C

Origin of Product

United States

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